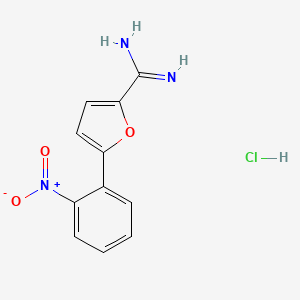

Nitrafudam hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- La formule chimique de NITRAFUDAM est C₁₁H₁₀ClN₃O₃ , avec une masse moléculaire d'environ 267,67 g/mol .

- En tant qu'antidépresseur, il agit probablement sur les systèmes de neurotransmetteurs dans le cerveau pour soulager les symptômes de la dépression.

NITRAFUDAM: est un composé antidépresseur.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour NITRAFUDAM ne sont pas facilement disponibles dans les sources que j'ai consultées.

- Les méthodes de production industrielle restent également non divulguées.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

Nitrofurans are prone to hydrolysis under acidic or alkaline conditions:

-

Acid-catalyzed hydrolysis : Protonation of the nitro group increases electrophilicity, facilitating nucleophilic attack at the furan ring. This process generates intermediates such as HS₂O₃⁻ in concentrated acidic environments, leading to sulfur ring formation .

-

Freeze-concentration effect : In frozen aqueous systems, reactants concentrate in liquid regions between ice crystals, accelerating reactions like ester hydrolysis by up to 3.5-fold .

Redox Reactions

The nitro group (-NO₂) in nitrofurans undergoes reduction to hydroxylamine (-NHOH) or amine (-NH₂) groups, mediated by enzymatic or chemical reductants:

-

Biological reduction : In vivo, nitroreductases convert nitrofurans to reactive intermediates that alkylate microbial DNA, explaining their antimicrobial activity .

-

Reductive nitrosylation : Ferric heme nitrosyls ({FeNO}⁶) react with nitrofurans, producing ferrous nitrosyls ({FeNO}⁷) and releasing HNO₂, which can further participate in nitrosative stress pathways .

Photochemical Degradation

UV exposure induces nitro group excitation, leading to:

-

Radical formation : Homolytic cleavage of C-NO₂ bonds generates nitroso derivatives and free radicals, contributing to phototoxicity .

-

Cross-linking : Radical intermediates may polymerize or bind to biomolecules, as observed in nitrofurantoin-induced pulmonary fibrosis .

Hazardous Decomposition Products

Thermal decomposition (>200°C) releases toxic gases:

-

Secondary reactions : NO₂ reacts with atmospheric moisture to form HNO₃, exacerbating environmental toxicity .

Biological Interactions

-

Oxidative stress : Nitrofurans generate superoxide (O₂⁻) via redox cycling, depleting glutathione and inducing lipid peroxidation .

-

Enzyme inhibition : Derivatives like 4-(1-methyl-5-(5-nitrofuran-2-yl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)morpholine inhibit bacterial dihydrofolate reductase (DHFR), disrupting nucleotide synthesis .

Applications De Recherche Scientifique

Mécanisme D'action

- The precise mechanism by which NITRAFUDAM exerts its antidepressant effects remains unclear.

- It likely interacts with specific molecular targets or pathways involved in mood regulation.

Comparaison Avec Des Composés Similaires

- Malheureusement, je n'ai pas trouvé de comparaisons directes ou de liste de composés similaires pour NITRAFUDAM dans les sources disponibles.

Activité Biologique

Nitrafudam hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound is classified as a non-nucleoside inhibitor. Its chemical structure allows it to interact with various biological targets, making it a candidate for further research in antiviral therapies.

The primary mechanism by which this compound exerts its biological activity is through inhibition of specific enzymes involved in viral replication. While detailed mechanisms specific to Nitrafudam are still under investigation, similar compounds have been shown to inhibit reverse transcriptase (RT) in HIV-1, suggesting a potential pathway for Nitrafudam's action against viral infections .

Antiviral Activity

Research indicates that compounds similar to this compound possess significant antiviral properties. For instance, non-nucleoside inhibitors have been demonstrated to effectively inhibit HIV-1 RT, showing promising results in both wild-type and variant strains of the virus. The best inhibitors in related studies have shown an IC50 value (the concentration required to inhibit 50% of the target activity) as low as 200 nM against HIV-1 RT .

Case Studies

-

HIV-1 Reverse Transcriptase Inhibition

- Objective : To evaluate the effectiveness of Nitrafudam-like compounds against HIV-1 RT.

- Methodology : In vitro assays were conducted using MT-4 cells infected with HIV.

- Findings : Compounds demonstrated strong antiviral activity with an EC50 (effective concentration for 50% inhibition) ranging from 440 nM to lower values depending on the specific compound evaluated.

-

Comparative Studies

- Objective : Compare the efficacy of this compound with other known inhibitors.

- Methodology : A series of structure-activity relationship (SAR) studies were performed.

- Results : Some derivatives showed enhanced potency and selectivity against resistant strains compared to existing therapies.

Data Summary

The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:

| Compound Name | Target | IC50 (nM) | EC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | HIV-1 RT | 200 | 440 | Effective against wild-type and resistant strains |

| TZB | HIV-1 RT | 800 | 500 | Less potent than some derivatives |

| Other Non-nucleosides | Various viral targets | Varies | Varies | Broad-spectrum activity noted |

Propriétés

Numéro CAS |

57666-60-1 |

|---|---|

Formule moléculaire |

C11H9N3O3 |

Poids moléculaire |

231.21 g/mol |

Nom IUPAC |

5-(2-nitrophenyl)furan-2-carboximidamide |

InChI |

InChI=1S/C11H9N3O3/c12-11(13)10-6-5-9(17-10)7-3-1-2-4-8(7)14(15)16/h1-6H,(H3,12,13) |

Clé InChI |

FYUZOMGBPKUZNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-].Cl |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.